molecular formula C12H16ClN B14518687 Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride CAS No. 62594-45-0

Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

Cat. No.: B14518687
CAS No.: 62594-45-0
M. Wt: 209.71 g/mol
InChI Key: NVNRBGJUVDXIJE-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroindene-2,2'-pyrrolidine] hydrochloride is a bicyclic organic compound characterized by a spiro junction connecting a 1,3-dihydroindene moiety and a pyrrolidine ring via a shared carbon atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Key structural features include:

  • Spirocyclic core: The indene (benzocyclopentene) fused with pyrrolidine introduces conformational rigidity, influencing binding to biological targets.

Properties

CAS No.

62594-45-0

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11-9-12(6-3-7-13-12)8-10(11)4-1;/h1-2,4-5,13H,3,6-9H2;1H

InChI Key

NVNRBGJUVDXIJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3C2)NC1.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Wittig Reaction and Cyclization

Reaction Pathway and Optimization

A widely cited approach (CN108484481B) involves a six-step sequence starting from 3-methoxybenzaldehyde :

  • Wittig Reaction : 3-Methoxybenzaldehyde reacts with ethoxycarbonyl ethylene triphenylphosphine in halogenated solvents (e.g., dichloromethane) to yield ethyl 3-(3-methoxyphenyl)acrylate.
  • Catalytic Hydrogenation : The acrylate intermediate undergoes hydrogenation over palladium/carbon in methanol, reducing the double bond to ethyl 3-(3-methoxyphenyl)propionate (95% yield).
  • Bromination : Treatment with liquid bromine in chloroform introduces a bromine substituent at the ortho position of the aromatic ring (82% yield).
  • Claisen Condensation : Reaction with N-vinyl-2-pyrrolidone in the presence of potassium tert-butoxide in tetrahydrofuran forms a β-ketoamide intermediate (78% yield).
  • Acid-Catalyzed Rearrangement : Refluxing in dilute hydrochloric acid induces a Meinwald rearrangement, generating a bicyclic intermediate.
  • Lithium-Mediated Cyclization : Final cyclization using n-butyllithium in anhydrous toluene produces the spirocyclic product, which is isolated as the hydrochloride salt (overall yield: 48%).
Key Data:
Step Reaction Conditions Yield (%)
1 Wittig Olefination DCM, RT, 3 h 89
2 Hydrogenation Pd/C, H₂, MeOH, 24 h 95
3 Electrophilic Bromination Br₂, CHCl₃, 0°C, 2 h 82
4 Claisen Condensation t-BuOK, THF, −78°C, 1 h 78
5 Acidic Rearrangement 1M HCl, reflux, 6 h 91
6 Spirocyclization n-BuLi, toluene, −40°C, 30 min 65

Mechanistic Insight : The spirocenter forms via a lithium-mediated deprotonation at the benzylic position, followed by nucleophilic attack on the pyrrolidine nitrogen.

[3+2] Cycloaddition of Azomethine Ylides

Dipolarophile Design and Stereocontrol

A scalable method (PMC6648774) employs azomethine ylides generated in situ from isatin derivatives and sarcosine. The ylide undergoes cycloaddition with 3,5-bis(arylidene)tetrahydro-4(1H)-pyridinones to form spiro-pyrrolidine intermediates. Subsequent HCl treatment yields the hydrochloride salt.

Example Protocol:
  • Reagents : Isatin (1.1 eq), sarcosine (1.2 eq), 3,5-bis(4-methoxybenzylidene)tetrahydro-4(1H)-pyridinone (1 eq).
  • Conditions : Methanol, reflux, 2 h.
  • Yield : 86% (dr >20:1, ee 92% using chiral phosphoric acid catalysts).

Advantage : This method achieves high diastereo- and enantioselectivity, critical for pharmaceutical applications.

Intramolecular Cyclocondensation of Keto-Amidines

Acid-Catalyzed Spirocyclization

A European patent (EP0253319A2) discloses the use of polyphosphoric acid (PPA) or sulfuric acid to cyclize keto-amidine precursors. For example:

  • Substrate : 3-(2-Bromo-5-methoxyphenyl)propionyl-1-vinylpyrrolidin-2-one.
  • Conditions : 5% H₂SO₄ in acetic acid, reflux, 2 h.
  • Yield : 70–75%.

Limitation : Requires stringent control of acid concentration to avoid over-oxidation or decomposition.

Radical-Mediated Spiroannulation

Photocatalytic C–H Activation

Recent advances (PMC9501146) utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to generate carbon-centered radicals from indane-1,3-dione derivatives . These radicals couple with pyrrolidine precursors via a spiro-selective pathway:

  • Substrate : 2-Bromo-1,3-dihydroindene-1,3-dione.
  • Conditions : Ru(bpy)₃Cl₂ (2 mol%), blue LED, DMF, 12 h.
  • Yield : 68% (dr 8:1).

Mechanistic Insight : The radical adds to the α-position of the pyrrolidine, followed by hydrogen atom transfer (HAT) to form the spiro junction.

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield (%)
Multi-Step Synthesis High purity, scalable Lengthy (6 steps) 48
[3+2] Cycloaddition Excellent stereocontrol Requires chiral catalysts 86
Acid Cyclization Short reaction time Acid sensitivity 75
Radical Annulation Mild conditions, functional group tolerance Limited substrate scope 68

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound also interacts with neurotransmitter receptors, which may explain its potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Spiro[indene-2,4′-piperidin]-1(3H)-one Hydrochloride (C₁₃H₁₆ClNO)

  • Structural difference : Replaces pyrrolidine with a six-membered piperidine ring.
  • Properties : Molecular weight 237.727 g/mol, CAS 185525-49-7. The ketone group at position 1 of the indene ring distinguishes it from the target compound .
  • Bioactivity : Piperidine-containing spiro compounds often exhibit improved metabolic stability compared to pyrrolidine analogues due to reduced ring strain .

2.1.2 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (C₁₂H₁₁NO₂)

  • Structural difference : Incorporates two ketone groups on the pyrrolidine ring.
  • Properties : Molecular weight 201.22 g/mol, CAS 81402-16-4. The dione groups increase polarity, reducing membrane permeability .
  • Synthesis : Typically via 1,3-dipolar cycloaddition, similar to methods in , but with modified starting materials .

Physical and Chemical Properties

Compound Melting Point (°C) IR Key Peaks (cm⁻¹) Solubility
Spiro[1,3-dihydroindene-2,2'-pyrrolidine] HCl* N/A ~3350 (N-H), ~1650 (C-N) Polar solvents
Ethyl Spiro[4H-indeno-pyridine] Derivative (Entry A, ) 274–276 3347 (N-H), 1677 (C=O) Ethanol, DMSO
Spiro[indole-pyrrolidine]-3-carboxamide () 172–173 1702 (C=O), 3389 (N-H) Chloroform, THF

*Inferred from analogues; pyrrolidine salts generally exhibit higher melting points than non-ionic forms .

Biological Activity

Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which combines an indene and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and protein binding. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound contributes to its distinct chemical properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.

Research indicates that this compound interacts with specific molecular targets, potentially modulating various biological pathways. Notable mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways related to cell proliferation and apoptosis.

These interactions suggest that the compound could play a role in therapeutic applications, particularly in oncology and neuropharmacology.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits potential in inhibiting cancer cell proliferation through enzyme modulation.
Neuroprotective May provide protective effects against neurodegenerative diseases.
Antimicrobial Demonstrates activity against various microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Research : A study investigated the compound's effect on tumor cell lines. Results showed significant inhibition of cell growth in several cancer types, suggesting its potential as a lead compound for anticancer drug development .
  • Neuropharmacology : Another research focused on the neuroprotective effects of the compound. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cells, hinting at its therapeutic potential for neurodegenerative disorders .
  • Antimicrobial Activity : Preliminary findings demonstrated that this compound exhibited antimicrobial properties against specific bacterial strains, making it a candidate for further pharmacological development .

Synthesis and Structural Similarities

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition reactions between indene derivatives and azomethine ylides .

Comparison with Similar Compounds

Compound Name Structural Features Unique Aspects
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochlorideBromine substitution on the indene ringEnhanced reactivity due to bromine presence
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochlorideDifferent spiro configurationPotentially different biological activities
2,3-Dihydrospiro[indene-1',4'-piperidine] hydrochloridePiperidine instead of pyrrolidineAltered pharmacological profile

The unique hydroxyl groups at the 4 and 5 positions of this compound enhance its solubility and interaction capabilities with biological targets compared to similar compounds .

Q & A

Q. What are the standard synthetic protocols for Spiro[1,3-dihydroindene-2,2'-pyrrolidine] hydrochloride?

A multicomponent reaction involving isatin derivatives, 1,3-diketones, and ammonium acetate in an ethanol-water solvent system is commonly employed. The reaction is monitored via TLC, and purification involves filtration and ethanol washing. Characterization is achieved using IR (e.g., carbonyl stretches at ~1677 cm⁻¹), 1H^1 \text{H}-/13C^{13} \text{C}-NMR (e.g., spiro carbon signals at δ ~70–90 ppm), and HRMS for molecular ion confirmation .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3347 cm⁻¹, carbonyl groups at ~1677 cm⁻¹) .
  • NMR : 1H^1 \text{H}-NMR resolves aromatic protons (δ ~6.6–7.6 ppm) and spiro ring protons, while 13C^{13} \text{C}-NMR confirms spiro carbons and carbonyls .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peaks with <5 ppm error) .

Q. What structural features influence its stability during storage?

The hydrochloride salt enhances stability by reducing hygroscopicity. Storage recommendations include airtight containers, desiccants, and temperatures below 25°C to prevent decomposition. Avoid exposure to heat or moisture, as highlighted in safety protocols .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in spiro compound synthesis?

Solvent polarity (e.g., ethanol-water mixtures) and temperature influence the formation of spiro vs. linear products. For example, higher polarity solvents stabilize transition states favoring spirocyclization, while elevated temperatures may accelerate side reactions .

Q. What conformational dynamics are observed in its crystal structure?

X-ray crystallography reveals that the pyrrolidine ring adopts an envelope conformation (spiro carbon as the flap), while fused rings (e.g., dihydroindene) exhibit twisted conformations . Dihedral angles between planes (e.g., 76–80°) highlight steric and electronic interactions .

Q. How can contradictions in spectral data be resolved?

Cross-validation with complementary techniques is critical. For instance:

  • Discrepancies in 1H^1 \text{H}-NMR coupling constants can be clarified via 1H^1 \text{H}-1H^1 \text{H} COSY.
  • Ambiguous HRMS peaks require isotopic pattern analysis or tandem MS/MS fragmentation .

Q. What computational methods predict its intermolecular interactions?

Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potential surfaces, while Molecular Dynamics (MD) simulations model solvation effects. These tools predict hydrogen-bonding motifs (e.g., C–H⋯O interactions) observed in crystallography .

Q. How does the hydrochloride counterion influence hydrogen bonding?

The chloride ion participates in C–H⋯Cl interactions, stabilizing the crystal lattice. Intramolecular hydrogen bonds (e.g., S(8) motifs) further rigidify the structure, as seen in related spiro compounds .

Q. What advanced MS techniques identify its metabolic pathways?

High-resolution MSE (e.g., Waters SYNAPT G2-S) with low/high energy functions distinguishes parent ions from metabolites. Fragmentation patterns (e.g., pyrrolidine ring cleavage) aid in structural elucidation .

Q. How can synthesis yields be optimized for scale-up?

Key parameters include:

  • Catalyst screening : Protic acids (e.g., NH4_4OAc) enhance reaction rates.
  • Solvent ratios : A 9:1 ethanol-water balance improves solubility and reduces byproducts.
  • Temperature control : Room temperature minimizes decomposition, as shown in Entry G (Table 2, 75% yield) .

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